molecular formula C20H18N2O4 B5064113 N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide

Cat. No.: B5064113
M. Wt: 350.4 g/mol
InChI Key: NDJSWWKHGHJKBU-UHFFFAOYSA-N
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Description

“N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]propanamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also contains a nitrophenyl group, which is a phenyl group with a nitro substituent, and a propanamide group, which is derived from propanoic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthyl and nitrophenyl groups, and the attachment of these groups to the propanamide backbone. The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene ring system and the benzene ring form a dihedral angle . The crystal structure is stabilized by N—H…O intermolecular hydrogen bonds, linking the molecules into pairs around a center of symmetry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The nitro group is electron-withdrawing, which would make the compound more reactive towards nucleophilic attack . The hydroxy group on the naphthyl ring could potentially be involved in reactions such as esterification or ether formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the naphthyl group could influence its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve investigating its physical and chemical properties, and assessing its safety and environmental impact .

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-2-18(24)21-20(14-7-5-8-15(12-14)22(25)26)19-16-9-4-3-6-13(16)10-11-17(19)23/h3-12,20,23H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJSWWKHGHJKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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